![molecular formula C17H18ClN3 B14402990 1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine CAS No. 89505-28-2](/img/structure/B14402990.png)
1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine is an organic compound that belongs to the class of phenylpiperidines. This compound features a piperidine ring attached to a phenyl group, which is further substituted with a diazenyl group linked to a chlorophenyl moiety. Phenylpiperidines are known for their diverse pharmacological activities, including central nervous system effects .
Preparation Methods
The synthesis of 1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenylpiperidine under controlled conditions to yield the target compound.
Industrial Production: Industrially, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the diazenyl group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, with common reagents including bromine and chlorine.
Scientific Research Applications
1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine can be compared with other phenylpiperidines:
Phenylpiperidines: Compounds like pethidine and paroxetine share a similar phenylpiperidine structure but differ in their pharmacological effects and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.
Properties
CAS No. |
89505-28-2 |
|---|---|
Molecular Formula |
C17H18ClN3 |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C17H18ClN3/c18-14-4-6-15(7-5-14)19-20-16-8-10-17(11-9-16)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2 |
InChI Key |
BQJPPRSTTIRBMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Propan-2-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14402911.png)
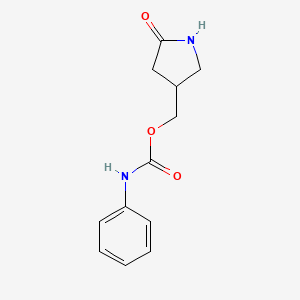
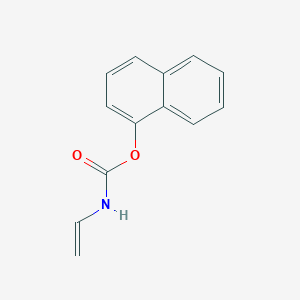
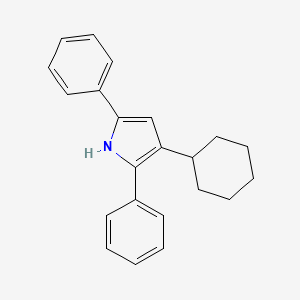

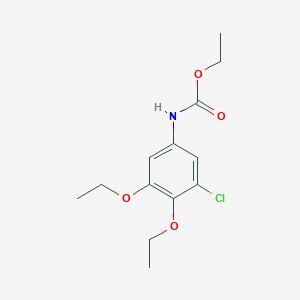
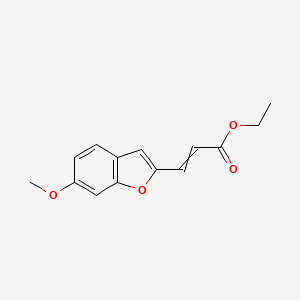
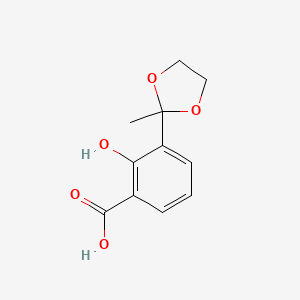
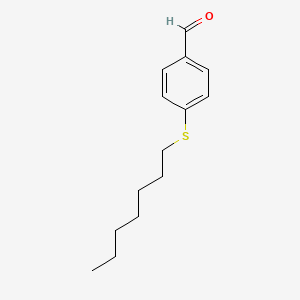
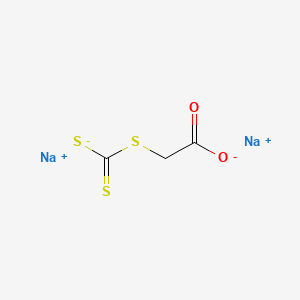
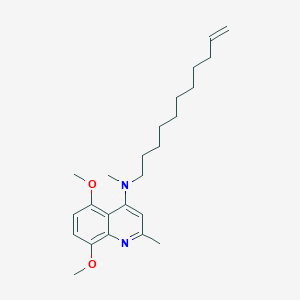
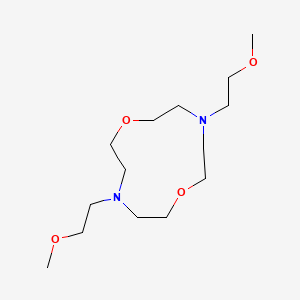
stannane](/img/structure/B14402995.png)

